molecular formula C10H11NO2 B13343692 (R)-3-Methylindoline-4-carboxylic acid

(R)-3-Methylindoline-4-carboxylic acid

Cat. No.: B13343692
M. Wt: 177.20 g/mol
InChI Key: PTDICWIJHWVTID-LURJTMIESA-N
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Description

®-3-Methylindoline-4-carboxylic acid is an organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methylindoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 3-methylphenylhydrazine, cyclization can be induced using a strong acid like hydrochloric acid, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of ®-3-Methylindoline-4-carboxylic acid may involve the use of catalytic processes to enhance yield and selectivity. Asymmetric synthesis techniques, such as the use of chiral catalysts, can be employed to obtain the desired ®-enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Methylindoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, alcohols, aldehydes, and various substituted indoline compounds.

Scientific Research Applications

®-3-Methylindoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-3-Methylindoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylindoline-4-carboxylic acid (racemic mixture)
  • (S)-3-Methylindoline-4-carboxylic acid
  • Indoline-2-carboxylic acid
  • Indoline-3-carboxylic acid

Uniqueness

®-3-Methylindoline-4-carboxylic acid is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer or racemic mixture. This enantiomeric purity is crucial for applications in drug development, where the ®-enantiomer may exhibit higher efficacy or reduced side effects.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(3R)-3-methyl-2,3-dihydro-1H-indole-4-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-4,6,11H,5H2,1H3,(H,12,13)/t6-/m0/s1

InChI Key

PTDICWIJHWVTID-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CNC2=CC=CC(=C12)C(=O)O

Canonical SMILES

CC1CNC2=CC=CC(=C12)C(=O)O

Origin of Product

United States

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